N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
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Description
Molecular Structure Analysis
The molecular formula of the compound is C21H22N2O3. It has a molecular weight of 350.418. The structure is complex, featuring a cyclopropane ring attached to a carbonyl group, which is linked to a dihydroquinoline ring. This core structure is further substituted with a methoxybenzamide group.Physical and Chemical Properties Analysis
The compound is solid in its physical state . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Psycho- and Neurotropic Properties of Quinoline Derivatives
The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones were studied in vivo. This research revealed two substances with promising effects, including a specific sedative effect and considerable anti-amnesic activity, making them of interest for further profound studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Rhodium-Catalyzed Annulation in Quinoline Derivatives Synthesis
A study on the Rhodium-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one demonstrated the formation of 2-aryl quinazolin-4(3H)-one derivatives. This process involved sequential regioselective ortho-C–H amidation and cyclization, highlighting the potential for producing quinoline derivatives in moderate to excellent yields (Xiong, Xu, Sun, & Cheng, 2018).
Structural Aspects of Quinoline-Based Amides
The structural aspects of two amide-containing isoquinoline derivatives were explored, focusing on their interaction with various mineral acids. This study found that these compounds form crystalline salts or gels depending on the acid used, with implications for their structural properties and potential applications in material science (Karmakar, Sarma, & Baruah, 2007).
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-11-10-14-5-4-12-23(18(14)13-16)21(25)15-8-9-15/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNESKZNWSPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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